molecular formula C24H23ClN2O3 B2463202 N-benzyl-1-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-methyl-4-piperidinecarboxamide CAS No. 439108-74-4

N-benzyl-1-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-methyl-4-piperidinecarboxamide

Cat. No. B2463202
M. Wt: 422.91
InChI Key: KIINHIRTHJLQGB-UHFFFAOYSA-N
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Description

N-benzyl-1-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-methyl-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C24H23ClN2O3 and its molecular weight is 422.91. The purity is usually 95%.
BenchChem offers high-quality N-benzyl-1-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-methyl-4-piperidinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-1-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-methyl-4-piperidinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interactions and Receptor Antagonism

N-benzyl-1-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-methyl-4-piperidinecarboxamide has been studied for its interaction with cannabinoid receptors, specifically as an antagonist. For example, Shim et al. (2002) explored the molecular interaction of a structurally similar antagonist with the CB1 cannabinoid receptor, using various methods such as conformational analysis and comparative molecular field analysis (CoMFA) (Shim et al., 2002).

Synthesis and Selectivity for CB1 Receptor

Ruiu et al. (2003) synthesized a compound closely related to N-benzyl-1-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-methyl-4-piperidinecarboxamide and evaluated its binding affinity towards cannabinoid CB1 and CB2 receptors. They reported a higher affinity and selectivity for the CB1 receptor compared to other compounds (Ruiu et al., 2003).

Application in Synthesis of Derivatives

The compound has been used in the preparation of derivatives under ambient and solvent-free conditions. Shaterian and Mohammadnia (2013) demonstrated the catalyzed synthesis of certain derivatives using mild basic ionic liquids, highlighting an environmentally friendly method (Shaterian & Mohammadnia, 2013).

Anticancer Activity

Naphthoquinone derivatives, structurally similar to N-benzyl-1-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-methyl-4-piperidinecarboxamide, have shown potent cytotoxic activity against various cancer cell lines. Ravichandiran et al. (2019) evaluated the cytotoxicity of synthesized naphthoquinone derivatives against human cancer cell lines, indicating potential anticancer applications (Ravichandiran et al., 2019).

Microbiological Evaluation

Voskienė et al. (2012) synthesized new derivatives of naphthalene-1,4-dione with pyrrolidine moieties and evaluated their antimicrobial properties. The study demonstrated potential antibacterial and antifungal activities, highlighting the application in the development of new antimicrobial agents (Voskienė et al., 2012).

In Vivo Antagonist Effects

McMahon and Koek (2007) studied the effects of similar compounds in vivo, demonstrating antagonist activities in certain conditions and suggesting potential therapeutic applications (McMahon & Koek, 2007).

properties

IUPAC Name

N-benzyl-1-(3-chloro-1,4-dioxonaphthalen-2-yl)-N-methylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN2O3/c1-26(15-16-7-3-2-4-8-16)24(30)17-11-13-27(14-12-17)21-20(25)22(28)18-9-5-6-10-19(18)23(21)29/h2-10,17H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIINHIRTHJLQGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2CCN(CC2)C3=C(C(=O)C4=CC=CC=C4C3=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-1-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-methyl-4-piperidinecarboxamide

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